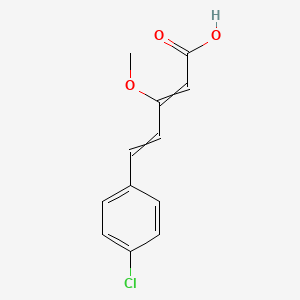![molecular formula C18H15N5 B14292027 (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 122242-70-0](/img/structure/B14292027.png)
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene: is a complex organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage. Common reagents include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and phenylhydrazine for the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of azo compounds.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including dyes and pigments.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: The triazene group is known for its antineoplastic properties, making this compound a candidate for cancer research and drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves the interaction of the triazene group with biological macromolecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction is particularly relevant in its antineoplastic activity, where it can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene
Uniqueness: The unique structure of this compound, with its specific triazene linkage and phenyl groups, imparts distinct chemical reactivity and biological activity. Compared to other triazene derivatives, this compound exhibits enhanced stability and selectivity in its interactions, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
122242-70-0 |
|---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-[(2-phenyldiazenylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H15N5/c1-3-9-15(10-4-1)19-21-17-13-7-8-14-18(17)22-23-20-16-11-5-2-6-12-16/h1-14H,(H,20,22) |
InChI Key |
MJWQFJBXFQXLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14291945.png)
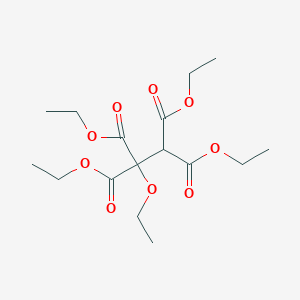
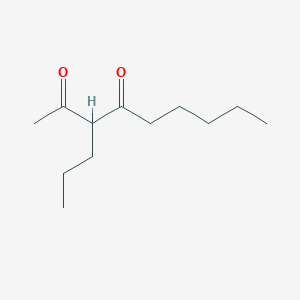
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
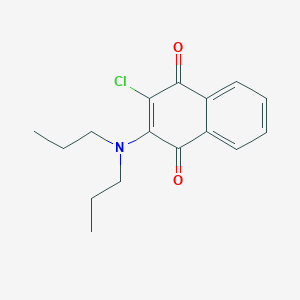
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)

![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)

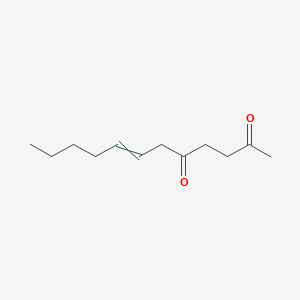
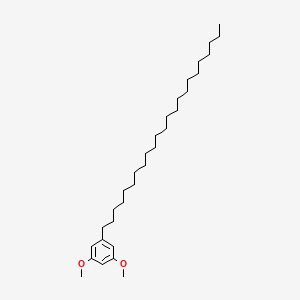
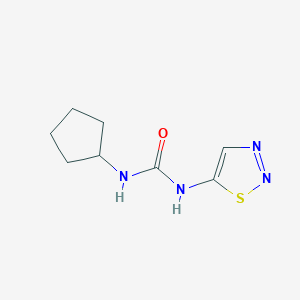
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
